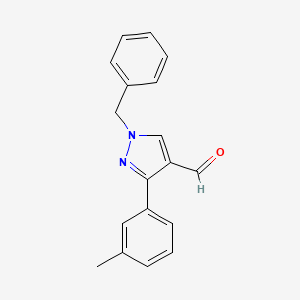
1-benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde (or BMPPC) is an organic compound belonging to the group of pyrazole derivatives, which are nitrogen-containing heterocyclic compounds with a five-member ring structure. BMPPC is a colorless, crystalline solid that is soluble in water and ethanol. It has a melting point of 124-125°C and a boiling point of 300°C. BMPPC has a wide range of applications in scientific research, including synthesis, drug development, and biochemistry.
Scientific Research Applications
Synthesis of Novel Heterocycles
Researchers have explored the use of pyrazole-based compounds as precursors in the synthesis of diverse novel heterocycles. For instance, Baashen et al. (2017) utilized a pyrazole derivative for creating a series of new heterocycles through reactions with different hydrazides and other compounds, highlighting the compound's versatility in synthesizing structurally varied molecules with potential chemical and pharmacological applications Baashen, B. F. Abdel-Wahab, & G. El‐Hiti, 2017.
Antimicrobial Activity
The modification of pyrazole compounds to enhance their biological activities has been a significant area of research. Hamed et al. (2020) synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives and evaluated their antimicrobial activity, showcasing the potential of pyrazole-based compounds in developing new antimicrobial agents Hamed, Ismail A. Abdelhamid, G. Saad, N. A. Elkady, & M. Elsabee, 2020.
Chemical Properties and Molecular Structures
The study of pyrazole derivatives extends to examining their chemical properties and molecular structures. Cuartas et al. (2017) detailed the synthesis of reduced bipyrazoles from a pyrazole precursor, providing insight into the molecular structures and supramolecular assembly of these compounds. This research contributes to understanding the structural aspects of pyrazole derivatives and their potential applications in material science Cuartas, B. Insuasty, J. Cobo, & C. Glidewell, 2017.
Antiproliferative Agents
The exploration of pyrazole derivatives as potential antiproliferative agents highlights their application in medicinal chemistry. Bhat et al. (2016) synthesized a series of pyrazole-carbaldehyde compounds and evaluated their in vitro antimicrobial and antioxidant activities, with some compounds displaying promising results. This study underscores the therapeutic potential of pyrazole derivatives Bhat, G. K. Nagaraja, Reshma Kayarmar, S. K. Peethamber, & R. MohammedShafeeulla, 2016.
properties
IUPAC Name |
1-benzyl-3-(3-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-14-6-5-9-16(10-14)18-17(13-21)12-20(19-18)11-15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFWJVUVEURHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

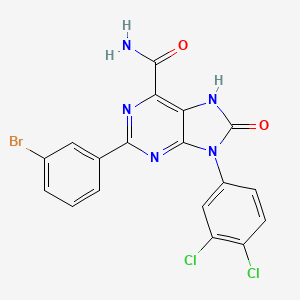
![3-[[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2706916.png)

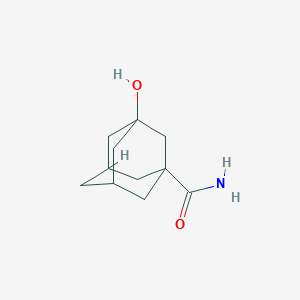

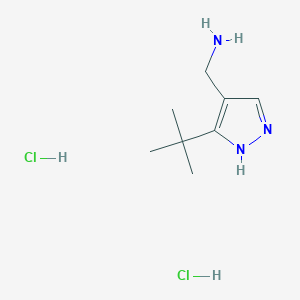
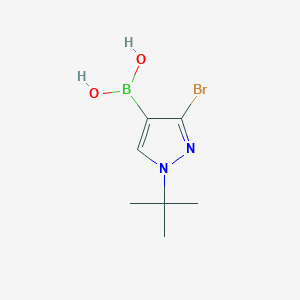

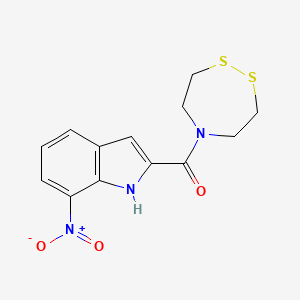
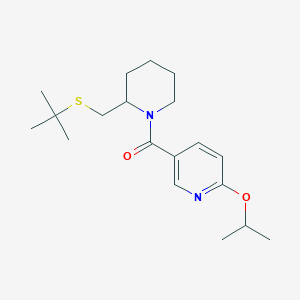
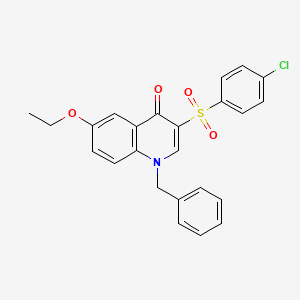
![N-(2-ethoxyphenyl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2706931.png)
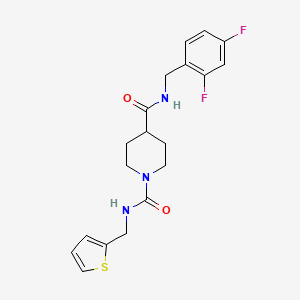
![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B2706933.png)